molecular formula C14H19NO4 B1603874 Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate CAS No. 180863-55-2

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate

Cat. No.: B1603874
CAS No.: 180863-55-2
M. Wt: 265.3 g/mol
InChI Key: YBEKNOSAAIRRRW-UHFFFAOYSA-N
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Description

“Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate” is a chemical compound with the CAS Number: 180863-55-2 . It has a molecular weight of 265.31 . The IUPAC name for this compound is "methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate" . It is a white to off-white solid .


Molecular Structure Analysis

The InChI code for this compound is "1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-6-5-7-11(8-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

  • Polymorphism in Molecular Structures : The compound crystallizes in two polymorphic forms, each with a unique molecular conformation. This property is significant for understanding molecular interactions and designing materials with specific crystal structures (Gebreslasie, Jacobsen, & Görbitz, 2011).

  • Synthesis of Unusual Amino Acids : This compound is used in the synthesis of unsaturated β-amino acid derivatives. These derivatives play a crucial role in organic chemistry and medicinal research, especially in the development of new pharmaceutical compounds (Davies, Fenwick, & Ichihara, 1997).

  • Regiocontrol in Metallation Processes : The compound demonstrates regiocontrol by fluorine rather than by the amide substituent in the synthesis of methoxy-carbonyl derivatives. This aspect is significant in the field of organometallic chemistry, impacting the design and synthesis of organometallic compounds (Thornton & Jarman, 1990).

  • Synthesis of Pharmaceutical Intermediates : It serves as a precursor in synthesizing various pharmaceutical intermediates. These intermediates are essential components in developing new drugs and understanding their mechanisms of action (BerlinMichael, Aslanian, Ruiz, & MccormickKevin, 2007).

  • Peptide Mimetic Synthesis : The compound is used in the synthesis of dipeptide mimetics. These mimetics have applications in biochemistry and pharmaceuticals, particularly in studying enzyme inhibitors and designing drugs that mimic natural peptide functions (Lauffer & Mullican, 2002).

  • Polymerization and Material Science : It is utilized in the polymerization of novel amino acid-derived acetylene monomers. This research contributes to materials science, particularly in developing new polymers with specific optical and physical properties (Gao, Sanda, & Masuda, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Properties

IUPAC Name

methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-6-5-7-11(8-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEKNOSAAIRRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627682
Record name Methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180863-55-2
Record name Methyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180863-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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